

A Technical Guide to 2-Chlorohexane: Commercial Availability, Purity, and Experimental Protocols

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Compound of Interest

Compound Name: 2-Chlorohexane

Cat. No.: B1581597

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorohexane is a halogenated aliphatic hydrocarbon with significant applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its utility is underscored by the presence of a chlorine substituent, which serves as a reactive site for various nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the commercial availability of **2-chlorohexane**, typical purity levels, and detailed experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Availability and Purity

2-Chlorohexane is readily available from a multitude of chemical suppliers. The typical purity of commercially available **2-chlorohexane** is $\geq 98\%$, as determined by gas chromatography (GC). It is crucial for researchers to consider the purity and potential isomers when sourcing this reagent for sensitive applications.

Table 1: Commercial Availability and Purity of **2-Chlorohexane**

Supplier	Product Number	Purity (as stated by supplier)	Analysis Method
Sigma-Aldrich	C448666	98%	GC
TCI America	C0890	>98.0%	GC
Fisher Scientific	C08905G	≥98.0%	GC
Santa Cruz Biotechnology	sc-238793	N/A	N/A
MolPort	MolPort-003-987-083	98% (GC)	GC

Physicochemical Properties

A summary of the key physical and chemical properties of **2-chlorohexane** is presented below.

Table 2: Physicochemical Data for **2-Chlorohexane**

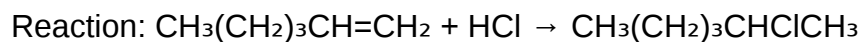
Property	Value
Molecular Formula	C ₆ H ₁₃ Cl
Molecular Weight	120.62 g/mol
CAS Number	638-28-8
Boiling Point	122-124 °C
Density	0.872 g/mL at 25 °C
Refractive Index	n _{20/D} 1.411
Solubility	Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone.

Experimental Protocols

Synthesis of 2-Chlorohexane

2-Chlorohexane can be synthesized through several routes, with two common methods being the hydrochlorination of 1-hexene and the chlorination of 2-hexanol.

This method follows Markovnikov's rule, where the hydrogen atom of HCl adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the chloride atom adds to the more substituted carbon atom, yielding **2-chlorohexane** as the major product.[1]



Experimental Protocol:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet tube. Cool the flask in an ice bath.
- **Reagents:** Add 1-hexene to a suitable aprotic solvent, such as dichloromethane, in the flask.
- **Reaction:** Bubble dry hydrogen chloride gas through the solution while stirring. The reaction is typically exothermic and should be maintained at a low temperature.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Upon completion, carefully quench the reaction with a cold, dilute aqueous solution of sodium bicarbonate to neutralize excess HCl.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying:** Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Remove the solvent by rotary evaporation to yield the crude **2-chlorohexane**.

The conversion of secondary alcohols to alkyl chlorides using thionyl chloride is a common and effective method that often proceeds with inversion of stereochemistry.[2]



Experimental Protocol:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry.
- **Reagents:** Add 2-hexanol to the flask. Cool the flask in an ice bath.
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride dropwise from the dropping funnel to the stirred alcohol. The reaction is exothermic and will generate sulfur dioxide and hydrogen chloride gas, which should be vented through a gas trap.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.
- **Work-up:** Cool the reaction mixture and carefully pour it over crushed ice to decompose any remaining thionyl chloride.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the crude **2-chlorohexane** with a suitable organic solvent like diethyl ether.
- **Washing:** Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Remove the solvent by rotary evaporation.

Purification of 2-Chlorohexane by Fractional Distillation

Crude **2-chlorohexane** obtained from synthesis will likely contain unreacted starting materials and byproducts. Fractional distillation is an effective method for purification.

Experimental Protocol:

- **Apparatus Setup:** Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer.

- **Charging the Flask:** Add the crude **2-chlorohexane** to the distillation flask along with a few boiling chips.
- **Distillation:** Gently heat the distillation flask. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will preferentially move up the column.
- **Fraction Collection:** Monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of **2-chlorohexane** (approximately 122-124 °C). Discard any initial lower-boiling fractions and any higher-boiling residue.
- **Storage:** Store the purified **2-chlorohexane** in a tightly sealed container in a cool, dry place.

Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is the standard method for assessing the purity of **2-chlorohexane**. A flame ionization detector (FID) is suitable for detecting hydrocarbons.

Experimental Protocol:

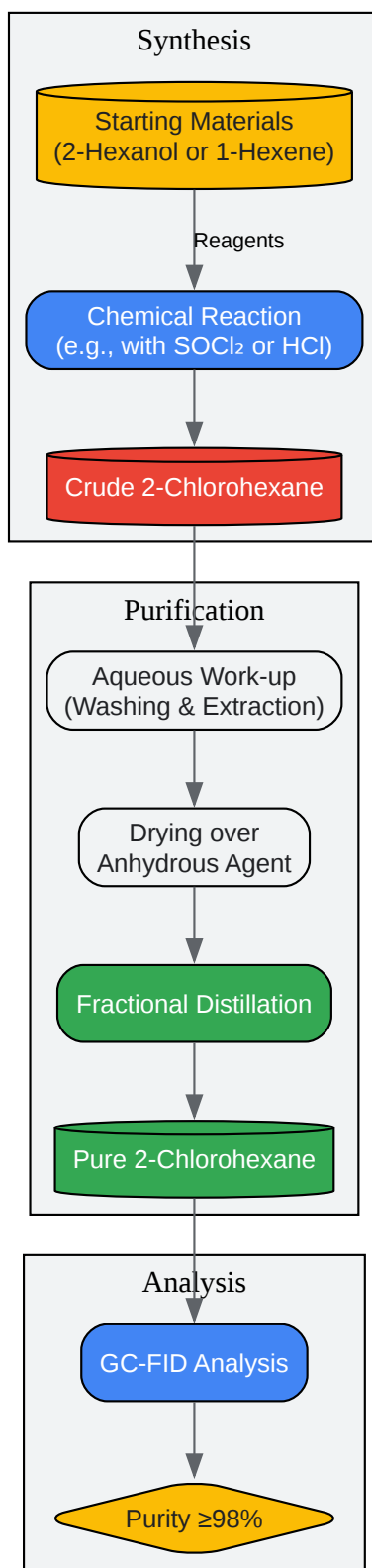
- **Sample Preparation:** Prepare a dilute solution of the purified **2-chlorohexane** in a volatile solvent such as hexane or dichloromethane.
- **GC-FID Conditions (Typical):**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-1, HP-5, or similar). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
 - **Carrier Gas:** Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
 - **Injector Temperature:** 250 °C.
 - **Detector Temperature:** 280 °C.
 - **Oven Temperature Program:**
 - Initial temperature: 50 °C, hold for 2 minutes.

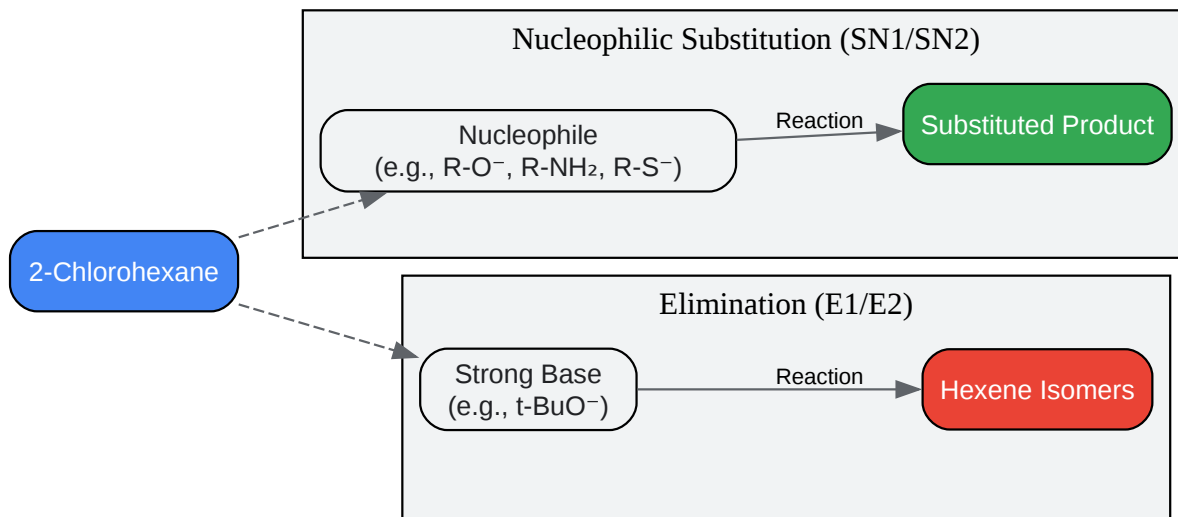
- Ramp: Increase at a rate of 10 °C/min to 150 °C.
- Final hold: Hold at 150 °C for 5 minutes.
- Injection Volume: 1 µL.
- Split Ratio: 50:1 or as appropriate for the sample concentration.
- Data Analysis: The purity is determined by calculating the area percentage of the **2-chlorohexane** peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

2-Chlorohexane serves as a key building block in the synthesis of more complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups. It can also undergo elimination reactions to form hexenes. This reactivity makes it a valuable precursor in the development of pharmaceutical agents and other biologically active compounds. The introduction of a chloro-substituent can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Visualizations





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